3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one

Lipophilicity Drug Design ADME

Choose this specific 4‑methoxy analog over nitro, bromo, or naphthyl variants to avoid irreproducible SAR. Its LogP of 1.81 and TPSA of 74.95 Ų place it squarely within CNS‑penetrant fragment space—superior to the 4‑nitro (LogP 2.23) and naphthyl (high clogD) analogs. The 4‑methoxy group acts as a latent phenol (BBr₃, −78 °C) for sequential enone‑first, phenol‑second bioconjugation, eliminating protection steps required by halogenated analogs. For kilo‑lab scale‑up, its lower boiling point (517.8 °C) and flash point (266.9 °C) reduce distillation energy and thermal decomposition risk, lowering total cost of ownership.

Molecular Formula C17H14N2O3
Molecular Weight 294.31
CAS No. 66394-50-1
Cat. No. B2594617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one
CAS66394-50-1
Molecular FormulaC17H14N2O3
Molecular Weight294.31
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3NC2=O)O
InChIInChI=1S/C17H14N2O3/c1-22-12-8-6-11(7-9-12)16(20)10-15-17(21)19-14-5-3-2-4-13(14)18-15/h2-10,20H,1H3,(H,19,21)
InChIKeyFSOXMTPAWNDEOH-GDNBJRDFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (CAS 66394-50-1): Key Physicochemical and Structural Baseline for Research Procurement


The compound 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one (CAS 66394-50-1) belongs to the 3,4-dihydroquinoxalin-2(1H)-one class, characterized by a conjugated enone system bridging the quinoxalinone core and a 4-methoxyphenyl substituent [1]. This scaffold is recognized for its utility in studying π-extension, heterocycle reactivity, and stabilized enone systems, making it a versatile building block in medicinal and materials chemistry . Its molecular formula is C17H14N2O3, with a molecular weight of 294.31 g/mol and a LogP of 1.81, positioning it as a moderately lipophilic analog within the series [1].

Procurement Risk: Why 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one Cannot Be Freely Substituted by In-Class Analogs


Substitution of the 4-methoxyphenyl group with other aryl substituents (e.g., 4-nitrophenyl, 4-bromophenyl, naphthyl) in the 3,4-dihydroquinoxalin-2(1H)-one series is not a benign exchange. Even a single substituent change on the aryl ring introduces quantifiable shifts in critical physicochemical parameters—including lipophilicity (LogP), polar surface area (PSA), and thermal stability—that directly impact chromatographic behavior, solubility, and downstream biological performance [1]. For instance, the 4-methoxy derivative exhibits a LogP of 1.81, whereas the 4-nitro analog has a LogP of 2.23 [2]. Such differences can alter logD-driven properties by over 0.4 units, which is sufficient to change membrane permeability and off-target binding profiles in cellular assays. Generic substitution without considering these measured differences risks irreproducible results and wasted procurement resources [1][2].

Quantitative Differentiation Evidence for 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one vs. Key Analogs


Lipophilicity (LogP) Advantage Over 4-Nitrophenyl Analog

The target compound (4-methoxy) exhibits a LogP of 1.81, which is 0.42 units lower than the 4-nitrophenyl analog (LogP = 2.23) [1][2]. This lower lipophilicity, measured under standard computational prediction models, suggests improved aqueous solubility and potentially better oral absorption characteristics per Lipinski's Rule of Five guidelines [1][2].

Lipophilicity Drug Design ADME

Reduced Polar Surface Area (PSA) vs. 4-Nitrophenyl Analog Facilitates Membrane Permeation

The target compound has a topological polar surface area (TPSA) of 74.95 Ų, which is 36.59 Ų lower than the 4-nitrophenyl analog (TPSA = 111.54 Ų) [1][2]. TPSA values below 140 Ų are generally associated with good intestinal absorption, but the significantly lower PSA of the methoxy derivative suggests superior passive membrane permeability [1][2].

Polar Surface Area Membrane Permeability Drug Likeness

Lower Boiling Point and Flash Point for Simpler Handling and Purification

The target compound exhibits a boiling point of 517.8 °C at 760 mmHg and a flash point of 266.9 °C, which are 47.6 °C and 28.8 °C lower, respectively, than the 4-nitrophenyl analog (bp 565.4 °C, flash point 295.7 °C) [1][2]. These lower thermal thresholds indicate reduced energy requirements for distillation and improved safety margins during handling [1][2].

Thermal Stability Purification Process Chemistry

Methoxy Group as a Synthetic Handle for Orthogonal Deprotection Strategies

The 4-methoxy group can be selectively demethylated (e.g., using BBr3 or AlCl3/pyridine) to yield the corresponding phenol without affecting the quinoxalinone core, whereas the 4-nitro group requires reduction (H2/Pd-C or Fe/NH4Cl) and the 4-bromo group requires metal-catalyzed cross-coupling for further elaboration [1]. This orthogonal reactivity enables sequential functionalization strategies that are not possible with nitro- or bromo-analogs [1].

Synthetic Chemistry Protecting Group Late-Stage Functionalization

Optimal Application Scenarios for 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one Based on Quantitative Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitors

The compound's moderate LogP (1.81) and low TPSA (74.95 Ų) make it an attractive scaffold for designing central nervous system (CNS)-penetrant kinase inhibitors. Compared to the 4-nitrophenyl analog (LogP 2.23, TPSA 111.54 Ų), the methoxy derivative is predicted to have superior blood-brain barrier penetration [1][2]. The naphthyl analog (J46) from the JNK3 inhibitor series suffers from poor water solubility and high clogD [3]; replacing the naphthyl with 4-methoxyphenyl could address these liabilities while maintaining kinase hinge-binding interactions. Researchers should prioritize this compound for CNS-focused SAR campaigns where balanced lipophilicity and low polar surface area are critical for in vivo efficacy [3].

Large-Scale Process Chemistry Requiring Efficient Thermal Purification

The target compound's boiling point (517.8 °C) and flash point (266.9 °C) are substantially lower than those of the 4-nitrophenyl analog [2]. For process development and kilo-lab scale-up, these differences translate to lower energy consumption during distillation and reduced decomposition risk. The methoxy derivative is therefore preferable for procurement in bulk quantities intended for further synthetic transformations that require thermal purification steps [1][2].

Orthogonal Multistep Synthesis of Bioconjugate Probes

The 4-methoxy group serves as a latent phenol that can be unveiled under mild demethylation conditions (BBr3, -78 °C) without disturbing the enone or quinoxalinone moieties [1]. This orthogonal reactivity allows sequential functionalization: first, modification at the quinoxalinone NH or enone; second, demethylation to reveal a phenol for bioconjugation (e.g., phosphoramidite or NHS ester coupling). In contrast, the 4-nitro, 4-bromo, or unsubstituted phenyl analogs lack this sequential functionalization capability, requiring additional protection/deprotection steps that add time and cost to probe synthesis [1].

Physicochemical Screening Libraries for Fragment-Based Drug Discovery

With a molecular weight of 294.31 g/mol, LogP of 1.81, and TPSA of 74.95 Ų, the compound resides comfortably within fragment-like chemical space ('rule of three') [1]. Its physicochemical profile is more favorable than the heavier bromophenyl analog (MW 343.17) or the more polar nitrophenyl analog [2]. Procurement of this specific methoxy derivative for fragment screening collections ensures coverage of a desirable region of property space that is underrepresented by commercially available halogenated or nitro-substituted analogs [1][2].

Quote Request

Request a Quote for 3-(2-(4-Methoxyphenyl)-2-oxoethylidene)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.